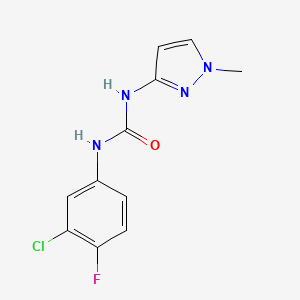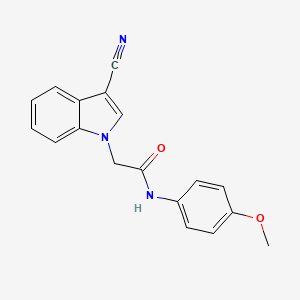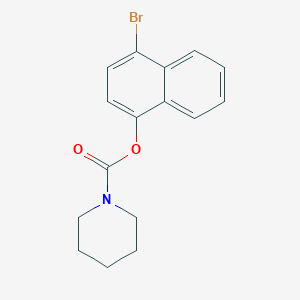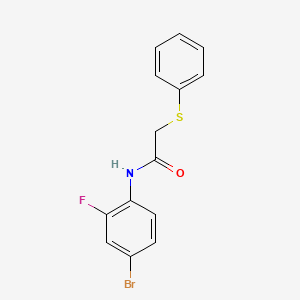
N-(4-bromo-2-fluorophenyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-(phenylthio)acetamide, commonly known as BFA, is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. BFA is a thioamide derivative that belongs to the class of arylacetamides. It has been found to exhibit potent biological activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
作用機序
The exact mechanism of action of BFA is not fully understood. However, studies have suggested that BFA may act by inhibiting the activity of certain enzymes involved in the regulation of the cell cycle, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). BFA may also induce apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
BFA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of the cell cycle, such as CDKs and MAPKs. BFA has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, BFA has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
実験室実験の利点と制限
One of the main advantages of using BFA in lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, one of the limitations of using BFA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, BFA has been found to exhibit some toxicity towards normal cells, which can limit its clinical applications.
将来の方向性
There are several future directions for the research on BFA. One area of interest is the development of new formulations of BFA that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanisms of BFA's cytotoxicity and its interaction with cancer cells. In addition, the development of new derivatives of BFA with enhanced potency and selectivity towards cancer cells is also an area of interest. Finally, the evaluation of BFA's efficacy in animal models and clinical trials is needed to determine its potential as a new anticancer drug.
合成法
The synthesis of BFA involves the reaction of 4-bromo-2-fluoroaniline with phenylthioacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure compound. The overall yield of the synthesis is reported to be around 30%.
科学的研究の応用
BFA has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. BFA is believed to act by inducing apoptosis, a process of programmed cell death, in cancer cells. In addition, BFA has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNOS/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYOGZBOKZIBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
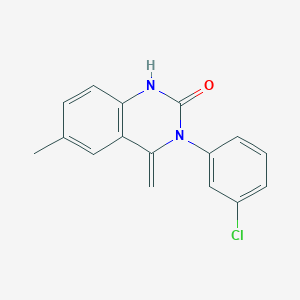
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)


![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
